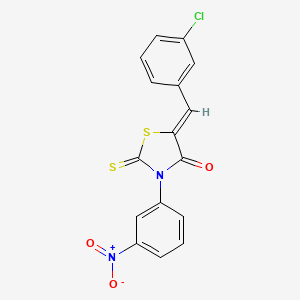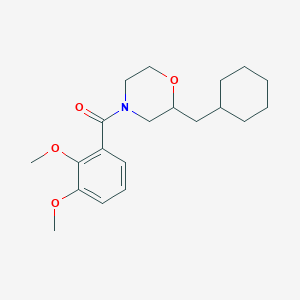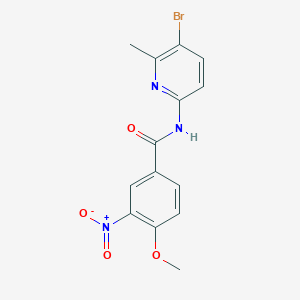![molecular formula C22H25N3O3 B6028651 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6028651.png)
3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Moreover, it has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For instance, it has been found to inhibit the growth of certain bacteria and fungi, which suggests that it may have potential applications as an antibacterial or antifungal agent. Moreover, it has been found to possess anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole is its potent anticancer activity. Moreover, it has a relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications as an antibacterial, antifungal, or anti-inflammatory agent. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications as an anticancer agent. Finally, the development of new formulations that can improve the solubility and bioavailability of this compound could enhance its potential for clinical use.
Métodos De Síntesis
The synthesis of 3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole can be achieved by various methods. One of the most commonly used methods is the reaction between 3-(2,5-dimethoxyphenyl)-1-pyrrolidinylmethylamine and benzylidene malononitrile in the presence of a catalytic amount of acetic acid. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for any potential anticancer agent.
Propiedades
IUPAC Name |
3-benzyl-5-[[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-26-18-8-9-20(27-2)19(13-18)17-10-11-25(14-17)15-22-23-21(24-28-22)12-16-6-4-3-5-7-16/h3-9,13,17H,10-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKKCHSJIWLSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCN(C2)CC3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)
![1-acetyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6028573.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6028584.png)


![2-{[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6028612.png)
![2-(3-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6028618.png)

![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(2-thienylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole trifluoroacetate](/img/structure/B6028621.png)
![1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone](/img/structure/B6028622.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6028623.png)
![3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6028628.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B6028642.png)
